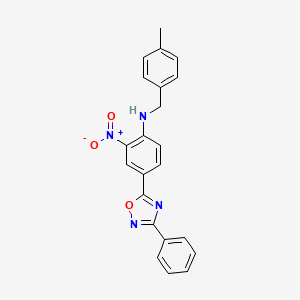
N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBX-8025 and belongs to the class of nitrophenyl-substituted oxadiazoles.
Mécanisme D'action
The mechanism of action of N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline involves the inhibition of fatty acid synthase (FAS), an enzyme that is essential for the synthesis of fatty acids in cancer cells. FAS is overexpressed in many types of cancer cells, and its inhibition leads to the accumulation of toxic intermediates and ultimately cell death.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of fatty acid synthase, leading to the accumulation of toxic intermediates and ultimately cell death. Physiologically, it has been shown to have anti-cancer, antibacterial, and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in lab experiments is its potent inhibitory activity against fatty acid synthase. This makes it a useful tool for studying the role of FAS in cancer cells and other diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are many potential future directions for research on N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline. One area of research is the development of new cancer therapies based on the inhibition of fatty acid synthase. Another area of research is the development of new antibiotics and antiviral drugs based on the antibacterial and antiviral properties of MBX-8025. Additionally, future research may focus on the development of new methods for synthesizing and purifying this compound, as well as the optimization of its pharmacological properties.
Méthodes De Synthèse
The synthesis of N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 4-methylbenzylamine, 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline, and glacial acetic acid in the presence of a catalyst such as acetic anhydride or sulfuric acid. The reaction mixture is heated to reflux for several hours, and the resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of this compound is in the field of cancer research. MBX-8025 has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It works by inhibiting the activity of a protein called fatty acid synthase, which is essential for the growth and survival of cancer cells.
Another potential application of MBX-8025 is in the field of infectious diseases. This compound has been shown to have antibacterial and antiviral properties, making it a promising candidate for the development of new antibiotics and antiviral drugs.
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-15-7-9-16(10-8-15)14-23-19-12-11-18(13-20(19)26(27)28)22-24-21(25-29-22)17-5-3-2-4-6-17/h2-13,23H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUBCJIFKLXXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylphenyl)methyl]-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7717603.png)
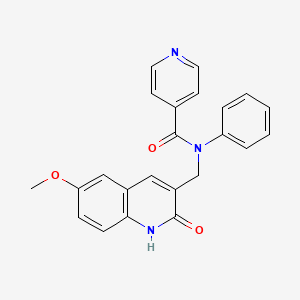
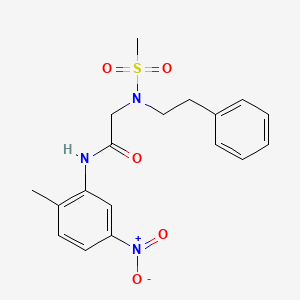

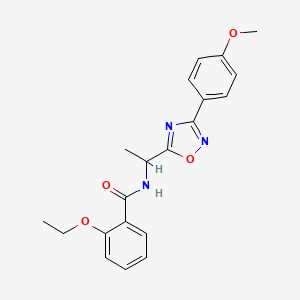



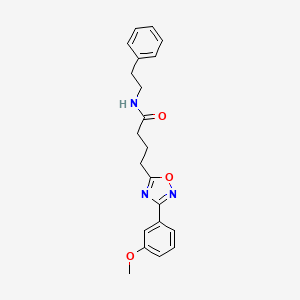
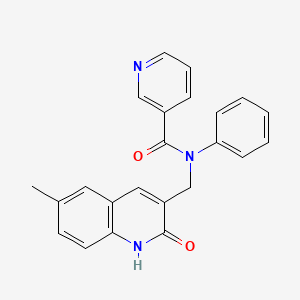
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylmethanesulfonamido)acetamide](/img/structure/B7717650.png)

![N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717686.png)
